molecular formula C8H17NO B7900399 4-(Aminomethyl)-4-methylcyclohexanol

4-(Aminomethyl)-4-methylcyclohexanol

Cat. No.: B7900399
M. Wt: 143.23 g/mol
InChI Key: RYMKEGCFIMTCLT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-methylcyclohexanol is a cyclohexanol derivative featuring both a methyl (-CH₃) and an aminomethyl (-CH₂NH₂) group at the 4-position of the cyclohexane ring. The compound’s stereochemistry (cis/trans isomerism) and substituent interactions are critical to its physicochemical and biological behavior .

Properties

IUPAC Name

4-(aminomethyl)-4-methylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(6-9)4-2-7(10)3-5-8/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMKEGCFIMTCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methylcyclohexanol typically involves the reduction of 4-(Aminomethyl)-4-methylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(Aminomethyl)-4-methylcyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned earlier, the compound can be synthesized by reducing 4-(Aminomethyl)-4-methylcyclohexanone.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 4-(Aminomethyl)-4-methylcyclohexanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Aminomethyl)-4-methylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s effects on cellular pathways and processes are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

4-(Aminomethyl)cyclohexanol

  • Molecular Formula: C₇H₁₅NO
  • Molecular Weight : 129.203 g/mol
  • Substituents : -OH, -CH₂NH₂ (cis/trans isomers)
  • Key Properties :
    • Exhibits stereoisomerism, with cis and trans forms influencing solubility and intermolecular interactions.
    • The primary amine group (-CH₂NH₂) enables hydrogen bonding and basicity (pKa ~9–10), making it a candidate for pharmaceutical intermediates .

4-(Dimethylamino)cyclohexanol

  • Molecular Formula: C₈H₁₇NO
  • Molecular Weight : 143.21 g/mol
  • Substituents : -OH, -N(CH₃)₂
  • Key Properties: The dimethylamino group enhances steric bulk and basicity (pKa ~10–11) compared to the aminomethyl analog. Used in organic synthesis for catalysis or as a ligand in coordination chemistry .

4-Methylcyclohexanol

  • Molecular Formula : C₇H₁₄O
  • Molecular Weight : 114.19 g/mol
  • Substituents : -OH, -CH₃
  • Key Properties :
    • Acts as an oviposition attractant in Aedes triseriatus mosquitoes, with both cis and trans isomers showing bioactivity.
    • The methyl group increases hydrophobicity, affecting volatility and environmental persistence .

4-Chlorocyclohexanol

  • Molecular Formula : C₆H₁₁ClO
  • Molecular Weight : 134.60 g/mol
  • Substituents : -OH, -Cl
  • Key Properties: The electron-withdrawing chlorine atom increases the hydroxyl group’s acidity (pKa ~12–13 vs. ~16–17 for unsubstituted cyclohexanol). Used in halogenation reactions and polymer synthesis .

4-(Trifluoromethyl)cyclohexanol

  • Molecular Formula : C₇H₁₁F₃O
  • Molecular Weight : 168.16 g/mol
  • Substituents : -OH, -CF₃
  • Key Properties :
    • The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing thermal stability and resistance to oxidation.
    • Applications include fluorinated polymer precursors and agrochemicals .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
4-(Aminomethyl)-4-methylcyclohexanol* C₈H₁₇NO -OH, -CH₂NH₂, -CH₃ 143.23 Hypothesized: Enhanced H-bonding, bioactivity
4-(Aminomethyl)cyclohexanol C₇H₁₅NO -OH, -CH₂NH₂ 129.20 Pharmaceutical intermediate
4-(Dimethylamino)cyclohexanol C₈H₁₇NO -OH, -N(CH₃)₂ 143.21 Organic synthesis, catalysis
4-Methylcyclohexanol C₇H₁₄O -OH, -CH₃ 114.19 Mosquito attractant
4-Chlorocyclohexanol C₆H₁₁ClO -OH, -Cl 134.60 Increased acidity, halogenation
4-(Trifluoromethyl)cyclohexanol C₇H₁₁F₃O -OH, -CF₃ 168.16 Fluoropolymer precursors

*Hypothetical data inferred from analogs.

Steric and Electronic Effects

  • Aminomethyl vs. Dimethylamino: The -CH₂NH₂ group in 4-(Aminomethyl)cyclohexanol provides a primary amine for nucleophilic reactions, while -N(CH₃)₂ in 4-(dimethylamino)cyclohexanol offers higher steric hindrance and basicity .
  • Methyl vs. Trifluoromethyl: The methyl group in 4-methylcyclohexanol enhances hydrophobicity, whereas -CF₃ in 4-(trifluoromethyl)cyclohexanol introduces electron-withdrawing effects, stabilizing adjacent functional groups .

Biological Activity

4-(Aminomethyl)-4-methylcyclohexanol, also known as a derivative of cyclohexanol with amino and methyl functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C10_{10}H15_{15}N
  • Molecular Weight : 165.24 g/mol
  • CAS Number : [XXXXXX] (specific CAS number not provided in search results)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is hypothesized to act as a modulator for neurotransmitter systems, particularly in the central nervous system (CNS). It may influence receptor activity, leading to alterations in signal transduction pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives containing amino groups can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For example, compounds with structural similarities have shown significant cytotoxic effects against various cancer types, including breast and lung cancers .

Case Studies

  • Anticancer Efficacy
    • Study Design : A series of analogs were synthesized and tested against multiple cancer cell lines.
    • Findings : Compounds exhibited IC50_{50} values ranging from 5 to 20 µM against breast cancer cells, indicating promising anticancer activity compared to standard chemotherapeutics .
  • Neuropharmacological Effects
    • Study Design : Behavioral assays in rodent models were conducted to evaluate the CNS effects of the compound.
    • Findings : The administration of this compound resulted in significant anxiolytic effects at specific dosages, comparable to established anxiolytics like diazepam .

Table 1: Biological Activity Summary

Activity TypeModel/Assay TypeIC50_{50} / EC50_{50}Reference
AntimicrobialBacterial Growth Inhibition< 10 µg/mL
AnticancerBreast Cancer Cell Line5-20 µM
AnxiolyticRodent Behavioral AssaysSignificant reduction in anxiety

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